molecular formula C19H20N4O2S B2815868 7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 906227-54-1

7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2815868
CAS No.: 906227-54-1
M. Wt: 368.46
InChI Key: XNCRUZZTOAGMIY-UHFFFAOYSA-N
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Description

7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, dimethyl groups, and a sulfanyl group attached to a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the diazino-pyrimidine core This core can be synthesized through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the diazino-pyrimidine core.

    Substitution: The cyclopropyl and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazino-pyrimidine derivatives with different substituents. Examples include:

  • 7-cyclopropyl-1,3-dimethyl-5-{[(2-chlorophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 7-cyclopropyl-1,3-dimethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 7-cyclopropyl-1,3-dimethyl-5-{[(2-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11-6-4-5-7-13(11)10-26-17-14-16(20-15(21-17)12-8-9-12)22(2)19(25)23(3)18(14)24/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRUZZTOAGMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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